![molecular formula C21H19N3O3 B10906285 4-[(3-methoxyphenoxy)methyl]-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B10906285.png)
4-[(3-methoxyphenoxy)methyl]-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-METHOXYPHENOXY)METHYL]-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound with the molecular formula C21H19N3O3 and a molecular weight of 361.39386 . This compound is known for its unique structure, which includes a methoxyphenoxy group, a pyridylmethylene group, and a benzohydrazide moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 4-[(3-METHOXYPHENOXY)METHYL]-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with an appropriate alkylating agent to form the methoxyphenoxy intermediate.
Condensation with Benzohydrazide: The methoxyphenoxy intermediate is then reacted with benzohydrazide under specific conditions to form the desired compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-[(3-METHOXYPHENOXY)METHYL]-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
4-[(3-METHOXYPHENOXY)METHYL]-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-METHOXYPHENOXY)METHYL]-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[(3-METHOXYPHENOXY)METHYL]-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE can be compared with similar compounds such as:
4-[(3-METHOXYPHENOXY)METHYL]-N’~1~-[(E)-1-(4-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE: This compound shares a similar structure but may have different substituents on the phenoxy or pyridyl groups.
3-[(4-METHOXYPHENOXY)METHYL]-N-(4-NITRO-1-PYRAZOLYL)BENZAMIDE: This compound has a similar core structure but with different functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-3-2-4-20(13-19)27-15-17-5-7-18(8-6-17)21(25)24-23-14-16-9-11-22-12-10-16/h2-14H,15H2,1H3,(H,24,25)/b23-14+ |
InChI Key |
QBSZSYMETHGTFR-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


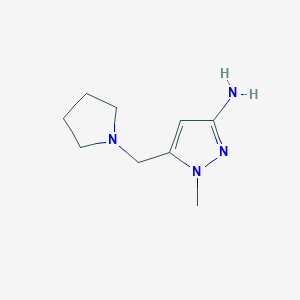

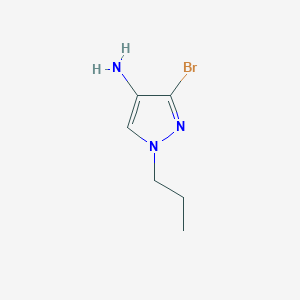

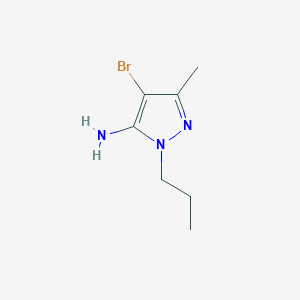
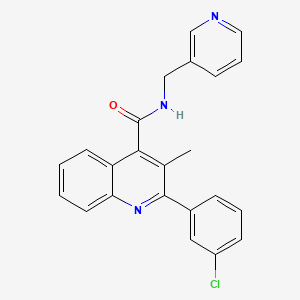
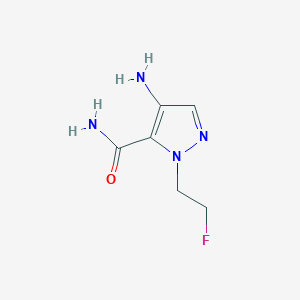
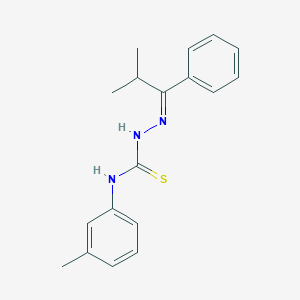

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]heptanehydrazide](/img/structure/B10906301.png)
![N-{4-[(1Z)-1-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B10906304.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(4,5-dimethyl-2-nitrophenyl)amino]prop-2-enal](/img/structure/B10906305.png)
![N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10906310.png)
![1-{2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoethyl}pyridinium](/img/structure/B10906317.png)
